Product packaging for Ethyl[(3-methylphenyl)methyl]amine(Cat. No.:CAS No. 209051-77-4)

Ethyl[(3-methylphenyl)methyl]amine

Cat. No.: B3177719
CAS No.: 209051-77-4
M. Wt: 149.23 g/mol
InChI Key: AHSNAOOBNGLDJW-UHFFFAOYSA-N
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Description

Significance of Aryl-alkyl Amines in Synthetic Chemistry

Aryl-alkyl amines are fundamental building blocks in organic synthesis. rsc.org Their importance stems from their role as precursors and intermediates in the creation of more complex molecules. The nitrogen atom's lone pair of electrons imparts basic and nucleophilic properties to these molecules, allowing them to participate in a wide range of chemical reactions. iitk.ac.inquora.com This reactivity is crucial for the construction of pharmaceuticals, agrochemicals, and materials with specific functions. The presence of both aryl and alkyl substituents allows for a high degree of molecular diversity and the fine-tuning of chemical and physical properties. quora.com

Research Context and Scope for Ethyl[(3-methylphenyl)methyl]amine

This compound, with its distinct substitution pattern, serves as a specific case study within the broader class of aryl-alkyl amines. Research into this compound often focuses on its synthesis and its potential as a building block for more complex molecular architectures. While detailed research findings on this specific compound are not extensively published in mainstream literature, its chemical properties and synthetic routes can be inferred from the general principles of amine chemistry. The study of such compounds contributes to the fundamental understanding of structure-activity relationships and reaction mechanisms in organic chemistry.

Chemical Properties of this compound

PropertyValue
CAS Number 209051-77-4
Molecular Formula C10H15N
Molecular Weight 149.24 g/mol sigmaaldrich.comkeyorganics.net
IUPAC Name N-(3-methylbenzyl)ethanamine sigmaaldrich.com
Synonym N-[(3-methylphenyl)methyl]ethanamine chemscene.com
Physical Form Liquid sigmaaldrich.com
Purity Typically >95% sigmaaldrich.comkeyorganics.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B3177719 Ethyl[(3-methylphenyl)methyl]amine CAS No. 209051-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-methylphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-11-8-10-6-4-5-9(2)7-10/h4-7,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSNAOOBNGLDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms Involving Ethyl 3 Methylphenyl Methyl Amine

Fundamental Amine Reactivity in Organic Transformations

The core of Ethyl[(3-methylphenyl)methyl]amine's reactivity lies in the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties. numberanalytics.comlibretexts.org As a base, it readily reacts with acids to form the corresponding ammonium (B1175870) salts. lumenlearning.comwikipedia.org This basicity is a key factor in its behavior in various reaction media. fiveable.me

More significantly, the nitrogen lone pair makes it a potent nucleophile. numberanalytics.comlibretexts.org This nucleophilicity allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. youtube.com This is a fundamental aspect of its role in many organic reactions. The reactivity of amines as nucleophiles generally follows the order: secondary amines > primary amines > ammonia, making this compound a relatively strong nucleophile. masterorganicchemistry.com

Substitution Reactions at the Aromatic Moiety

The 3-methylphenyl group of this compound can undergo electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing group, while the ethylaminomethyl side chain is also generally considered activating and ortho-, para-directing. The interplay of these two groups will dictate the regioselectivity of substitution on the aromatic ring. For instance, bromination of electron-rich aromatic compounds, such as those with N,N-dialkylamino groups, can proceed smoothly to afford monobrominated products. researchgate.net

Oxidation and Reduction Pathways

The secondary amine and benzylic position in this compound are susceptible to oxidation. Oxidation of secondary benzylic amines can lead to the formation of various products, including imines and nitrones. researchgate.netacs.org For example, a metal-free protocol using hydrogen peroxide in methanol (B129727) or acetonitrile (B52724) has been developed for the selective oxidation of benzylic secondary amines to nitrones in good yields. nih.govresearchgate.net This process is believed to proceed through a hydroxylamine (B1172632) intermediate. acs.org The benzylic C-H bond itself can also be a site of oxidation, potentially leading to ketone formation under certain catalytic conditions. mdpi.com

Reduction reactions are less common for the amine itself but can be relevant if the aromatic ring or other functional groups are modified. For instance, if the aromatic ring were to be nitrated, the resulting nitro group could be reduced to an amino group.

Role as a Ligand in Transition Metal Catalysis

The nitrogen lone pair in this compound allows it to act as a ligand, coordinating to transition metals to form complexes. wikipedia.org While specific studies on this compound as a ligand are not prevalent, structurally similar amines are widely used in transition metal catalysis. These amine ligands can influence the reactivity and selectivity of the metal center in various catalytic cycles, such as cross-coupling reactions. For example, palladium catalysts with phosphine (B1218219) ligands like Xantphos are used in reactions involving the activation of aryl compounds. acs.org The steric and electronic properties of the amine ligand are crucial in determining the outcome of these catalytic transformations.

Nucleophilic Reactivity in Aminolysis Reactions

Aminolysis, the reaction of an amine with a carboxylic acid derivative (like an ester or acyl chloride) to form an amide, is a key transformation for this compound. As a secondary amine, it reacts readily with acyl chlorides and acid anhydrides. lumenlearning.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, followed by the elimination of a leaving group (e.g., chloride). This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. byjus.com

The nucleophilicity of the amine is a critical factor in the rate of aminolysis. Secondary amines like this compound are generally more nucleophilic than primary amines, leading to faster reaction rates. masterorganicchemistry.com

Structure-Reactivity Relationships in Amine Derivatives

The reactivity of amine derivatives is intricately linked to their structure. For this compound, the presence of the ethyl group on the nitrogen and the methyl group on the aromatic ring influences its nucleophilicity and basicity compared to simpler benzylamines. The ethyl group provides some steric hindrance around the nitrogen, which can affect its ability to act as a nucleophile in certain contexts. masterorganicchemistry.com

Studies on the nucleophilic substitution reactions of benzyl (B1604629) arenesulfonates with various nucleophiles have provided insights into structure-reactivity relationships. koreascience.kr The electronic effects of substituents on both the benzyl ring and the nucleophile play a significant role in determining the reaction rates. The Hammett equation is often used to quantify these relationships. For instance, electron-donating groups on the nucleophile and electron-withdrawing groups on the leaving group of the substrate generally accelerate the reaction. koreascience.kr

The following table summarizes the expected reactivity of this compound in various organic reactions:

Reaction Type Reactivity of this compound Key Products Influencing Factors
Acid-Base Reaction Acts as a Brønsted-Lowry base. lumenlearning.comfiveable.meEthyl[(3-methylphenyl)methyl]ammonium salts. lumenlearning.compKa of the amine and the acid.
Nucleophilic Substitution (with alkyl halides) Acts as a nucleophile. libretexts.orgTertiary amine and quaternary ammonium salt. libretexts.orgdoubtnut.comSteric hindrance, nature of the leaving group.
Electrophilic Aromatic Substitution The aromatic ring is activated towards substitution. researchgate.netOrtho- and para-substituted derivatives.Directing effects of the methyl and ethylaminomethyl groups.
Oxidation Susceptible to oxidation at the nitrogen and benzylic carbon. researchgate.netnih.govresearchgate.netImines, nitrones, ketones. researchgate.netacs.orgmdpi.comOxidizing agent, reaction conditions.
Acylation (Aminolysis) Reacts as a nucleophile with acylating agents. lumenlearning.combyjus.comN-Ethyl-N-(3-methylbenzyl)amides.Reactivity of the acylating agent, steric hindrance.
Ligand in Catalysis Can act as a ligand for transition metals. wikipedia.orgMetal-amine complexes.Electronic and steric properties of the amine.

Computational and Theoretical Investigations of this compound

This article focuses on the computational and theoretical investigations of the chemical compound this compound. The content is structured to explore various quantum chemical methodologies and their applications in characterizing this specific molecule.

Computational and Theoretical Investigations

Quantum Chemical Methodologies

Density Functional Theory (DFT) Applications

Ab Initio Methods (e.g., Restricted Hartree-Fock)

Ab initio methods, such as the Restricted Hartree-Fock (RHF) method, are fundamental in computational chemistry for solving the electronic Schrödinger equation without empirical parameters. These calculations are based solely on the principles of quantum mechanics. An RHF calculation for this compound would be performed to determine its optimized molecular geometry and electronic wavefunction in the ground state.

This method would yield precise predictions of bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides the basis for all further computational analyses.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the RHF/6-31G level)* This table is illustrative and contains expected values based on standard bond lengths and angles for similar organic molecules.

ParameterTypeValue
C-NBond Length~1.47 Å
C-C (Aromatic)Bond Length~1.39 Å
C-C (Ethyl)Bond Length~1.54 Å
N-HBond Length~1.01 Å
C-N-CBond Angle~112°
H-N-CBond Angle~110°
C-C-C (Aromatic)Bond Angle~120°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical framework for predicting the reactivity of a molecule. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the site of nucleophilicity, while the LUMO acts as an electron acceptor, indicating the site of electrophilicity. mdpi.comacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. acs.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair and the π-electron system of the 3-methylphenyl group. This distribution signifies that these are the most probable sites for electrophilic attack. The LUMO would likely be distributed across the antibonding π* orbitals of the aromatic ring. A larger HOMO-LUMO energy gap suggests higher stability and lower reactivity. lookchem.com

Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table is illustrative. The energy values are typical for a stable organic molecule of this type.

ParameterEnergy (eV)Primary Location
HOMO~ -8.5Nitrogen lone pair, Phenyl ring π-system
LUMO~ -0.5Phenyl ring π*-antibonding orbitals
Energy Gap (ΔE)~ 8.0-

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack.

In an MEP map of this compound, the most negative potential would be concentrated around the nitrogen atom, owing to its high electronegativity and lone pair of electrons. This region is the primary site for protonation and interaction with electrophiles. Conversely, the most positive potential would be found around the hydrogen atom attached to the nitrogen (N-H), making it a potential hydrogen bond donor site.

Intermolecular Interaction Studies

For a hypothetical crystal structure of this compound, Hirshfeld analysis would likely reveal that the crystal packing is dominated by van der Waals forces. The most significant contributions would come from H···H, C···H/H···C, and N···H/H···N contacts, which is typical for organic molecules lacking strong hydrogen bond acceptors.

Electrophilicity-based Charge Transfer (ECT): This parameter helps in understanding charge transfer processes during a reaction. Although specific studies on this compound are unavailable, computational analysis could determine the direction and magnitude of charge transfer in its potential reactions, further clarifying its reactivity profile.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table is illustrative and shows a plausible distribution of contacts for a molecule of this nature.

Contact TypeContribution (%)
H···H~50%
C···H/H···C~35%
N···H/H···N~10%
Others~5%

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive view of electron density distribution in terms of localized bonds, lone pairs, and intermolecular interactions. It examines charge transfer between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these hyperconjugative interactions.

An NBO analysis of this compound would reveal key interactions. A significant interaction would be the delocalization of the nitrogen's lone pair (a donor orbital) into the antibonding orbitals (acceptor orbitals) of the adjacent C-C and C-H bonds. This delocalization stabilizes the molecule and influences its geometry and reactivity.

Table 4: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table is illustrative, showing key expected hyperconjugative interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nσ(C-C) (benzyl)~ 4.5
LP (1) Nσ(C-H) (ethyl)~ 3.0
σ (C-H) (benzyl)σ*(N-C)~ 2.1

Investigation of Reaction Mechanisms and Transition States

Theoretical chemistry allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, crucially, transition states.

For this compound, computational studies could model various reactions. For instance, the photocatalytic oxidation of secondary benzylamines to imines has been studied, involving singlet oxygen and superoxide (B77818) radical anions as key reactive species. A theoretical investigation could map the energy profile for such an oxidation, calculating the activation energy by locating the transition state structure. Similarly, mechanisms for N-alkylation or C-H activation could be explored to predict reaction outcomes and optimize conditions.

Advanced Analytical Characterization Techniques for Ethyl 3 Methylphenyl Methyl Amine

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for determining the molecular structure of Ethyl[(3-methylphenyl)methyl]amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and multiplicities can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The protons on the ethyl group, the benzyl (B1604629) group, the aromatic ring, and the amine group will each have characteristic chemical shifts. The integration of these signals would correspond to the number of protons in each environment (e.g., 3H for the methyl group, 2H for the methylene (B1212753) group).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Based on the structure of N-(3-Methylbenzyl)ethanamine, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight unique carbon atoms.

Predicted NMR Data for this compound

SpectrumAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMRAr-H (4 protons)~7.0-7.3Multiplet (m)
-NH-~1.0-3.0 (variable)Singlet, broad (s)
Ar-CH₂-N~3.7Singlet (s)
N-CH₂-CH₃~2.6Quartet (q)
Ar-CH₃~2.3Singlet (s)
N-CH₂-CH₃~1.1Triplet (t)
¹³C NMRAromatic C (quaternary, C-N)~140-145-
Aromatic C (quaternary, C-CH₃)~138-
Aromatic C-H~126-129-
Ar-CH₂-N~54-
N-CH₂-CH₃~46-
Ar-CH₃~21-
N-CH₂-CH₃~15-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, a secondary amine, characteristic absorption bands are expected. The spectrum would confirm the presence of N-H, C-N, aromatic C-H, and aliphatic C-H bonds.

Key Predicted IR Absorptions for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Weak to Medium
C-H Stretch (Aromatic)Aromatic Ring3000 - 3100Medium
C-H Stretch (Aliphatic)-CH₂-, -CH₃2850 - 2960Medium to Strong
C=C Stretch (Aromatic)Aromatic Ring1450 - 1600Medium, multiple bands
N-H BendSecondary Amine1550 - 1650Variable
C-N StretchAliphatic/Aromatic Amine1250 - 1335 (Aromatic), 1020 - 1250 (Aliphatic)Medium
C-H Out-of-Plane BendSubstituted Benzene (B151609)690 - 900Strong

Mass Spectrometry (GC-MS, LC-MS, HRMS, LC-ESI-MS/MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and obtaining structural information through fragmentation patterns.

Molecular Ion Peak : The molecular weight of this compound (C₁₀H₁₅N) is 149.23 g/mol . In an MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z 149.

High-Resolution Mass Spectrometry (HRMS) : HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₅N).

Fragmentation Patterns : The most common fragmentation pathway for this molecule under electron ionization (EI) would be alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and benzylic cleavage. The most stable fragment would likely be the tropylium (B1234903) ion or a related benzylic cation.

Benzylic Cleavage : Loss of an ethyl group would lead to a fragment at m/z 120 ([M-29]⁺).

Alpha-Cleavage : Cleavage of the bond between the benzyl CH₂ and the aromatic ring would result in a fragment corresponding to the 3-methylbenzyl cation at m/z 105.

LC-MS/MS : Liquid chromatography-tandem mass spectrometry is a powerful tool for detecting and quantifying compounds in complex mixtures. In techniques like LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry), the parent ion (m/z 150, [M+H]⁺) would be selected and fragmented to produce characteristic product ions for highly specific detection.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about conjugated systems and chromophores. The primary chromophore in this compound is the substituted benzene ring. Aromatic compounds typically exhibit one or more absorption bands in the UV region. For this compound, absorption maxima (λmax) are expected in the range of 250-280 nm, which is characteristic of the π → π* transitions of the benzene ring. The exact position and intensity of the absorption can be influenced by solvent polarity.

X-ray Diffraction (XRD) for Structural Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing. However, since this compound is a liquid at room temperature, direct analysis by single-crystal XRD is not feasible. To perform an XRD analysis, the compound would first need to be converted into a crystalline solid derivative, such as a salt (e.g., a hydrochloride or hydrobromide salt), which could then be crystallized and analyzed.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, or byproducts, and for assessing its purity.

Gas Chromatography (GC): Given its volatility, this compound is well-suited for analysis by GC. A non-polar or moderately polar capillary column would be used for separation. Detection is typically achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on retention time and mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the analysis of this compound. Reversed-phase HPLC, using a C18 or C8 column, would be a common approach. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be accomplished using a UV detector set to one of the absorption maxima of the aromatic ring or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amines. However, this compound lacks a strong native chromophore, making detection by common UV-Vis detectors at standard wavelengths difficult and insensitive. nih.gov To overcome this limitation, pre-column derivatization is a widely adopted strategy. This involves reacting the amine with a labeling agent to attach a moiety with strong UV absorption or fluorescence, significantly enhancing detection capabilities. nih.govthermofisher.com

Common derivatizing reagents for secondary amines include 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govthermofisher.commdpi.com The reaction with NBD-Cl, for example, produces a highly fluorescent derivative that can be detected with high sensitivity using a fluorescence detector (FLD). mdpi.com The separation is typically achieved using reversed-phase columns (e.g., C18) with a mobile phase consisting of an acetonitrile or methanol gradient mixed with an aqueous buffer. mdpi.comresearchgate.net

Table 1: Illustrative HPLC Conditions for Analysis of Derivatized Secondary Amines

Parameter Condition Source(s)
Column C18, 4.6 x 150 mm, 5 µm mdpi.com
Mobile Phase A: 20 mM Phosphate Buffer (pH 2.8)B: Methanol (Gradient Elution) mdpi.com
Flow Rate 0.8 - 1.2 mL/min mdpi.comresearchgate.net
Derivatization Reagent NBD-Cl or FMOC-Cl thermofisher.commdpi.com
Detector Fluorescence (FLD) or UV-Vis thermofisher.comresearchgate.net

| Temperature | 40 °C | mdpi.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, the direct analysis of amines like this compound can be problematic. The polar nature of the amine group leads to strong interactions with standard siloxane-based GC columns, resulting in poor peak shapes (tailing) and potential sample loss through adsorption. nih.govoup.comlabrulez.com

To achieve successful GC analysis, two main strategies are employed: using specialized columns or performing derivatization.

Column Selection: Base-deactivated columns or those with a polar stationary phase, such as porous polymer packings (e.g., Porapak Q) or graphitized carbon-based packings (e.g., Carbopack), are effective in reducing peak tailing. labrulez.combre.com Columns specifically designed for amines, like the Agilent J&W CP-Volamine, are also commercially available.

Derivatization: Converting the amine into a less polar and more volatile derivative is a common approach. nih.gov Acylation, using reagents like pentafluorobenzoyl chloride, or silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can significantly improve chromatographic performance. oup.comresearchgate.netsigmaaldrich.com These derivatives often exhibit sharper peaks and better resolution. Headspace GC coupled with mass spectrometry (GC-MS) has also been validated for determining various volatile amines in air samples, a technique that could be adapted for the target compound. baua.de

Table 2: General GC Parameters for Amine Analysis

Parameter Condition Source(s)
Column CP-Volamine or DB-5MS (30 m x 0.25-0.32 mm) osti.gov
Carrier Gas Helium or Hydrogen osti.gov
Injector Temperature 250 °C osti.gov
Oven Program Initial 40-70°C, ramp 8-15°C/min to 300°C osti.govwiley-vch.de

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | osti.govwiley-vch.de |

Chiral Chromatography for Enantiomeric Purity Assessment (Chiral-GC, Chiral-HPLC)

The chemical structure of this compound (N-(3-methylbenzyl)ethanamine) is achiral, meaning it does not exist as enantiomers. It lacks a stereocenter, and therefore, its enantiomeric purity cannot be assessed.

For structurally related chiral aromatic amines, such as 1-phenylethylamine (B125046) or 1-(p-tolyl)ethylamine, chiral chromatography is essential for separating enantiomers. wiley-vch.de This can be achieved through two primary methods:

Direct Separation: Using a chiral stationary phase (CSP) in either GC or HPLC. For GC, columns like CP-CHIRASIL-DEX CB are effective. wiley-vch.de For HPLC, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns (e.g., Cyclobond) are commonly used. nih.govazypusa.com

Indirect Separation: Derivatizing the racemic amine with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs can then be separated on a standard, non-chiral column. nih.gov

While these techniques are powerful for chiral compounds, they are not applicable to the analysis of the achiral this compound.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it a viable alternative to HPLC and GC. For amine analysis, CE methods often rely on micellar electrokinetic chromatography (MEKC) or capillary zone electrophoresis (CZE). As with HPLC, direct detection is challenging due to the compound's poor UV absorbance. nih.gov

Strategies to enable CE analysis include:

Derivatization: Pre-capillary derivatization with reagents like those used in HPLC (e.g., FMOC-Cl) can be employed to add a detectable tag. researchgate.net

Indirect Detection: Using a background electrolyte (BGE) that has a high background signal (UV-absorbing or fluorescent). When the non-absorbing analyte migrates past the detector, it displaces the BGE, causing a decrease in the signal and producing an inverted peak. nih.gov

Wall Interaction Modifiers: Adding dynamic coating agents, such as alkylamines or polymers, to the BGE can modify the capillary's inner wall, controlling the electroosmotic flow and improving peak shape and resolution. nih.gov

Sample Preparation and Derivatization Strategies for Analysis

Extraction and Purification Techniques (e.g., Dispersive Liquid-Liquid Microextraction)

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte before instrumental analysis. Dispersive liquid-liquid microextraction (DLLME) is a rapid, simple, and efficient technique well-suited for extracting aromatic amines from aqueous samples. nih.govnih.govmdpi.com

The DLLME procedure involves the rapid injection of a mixture containing an extraction solvent (a water-immiscible organic solvent, e.g., chlorobenzene) and a disperser solvent (a water-miscible solvent, e.g., acetonitrile or methanol) into the aqueous sample. tandfonline.com This creates a cloudy emulsion of fine microdroplets of the extraction solvent, which provides a very large surface area for the rapid transfer of the analyte from the aqueous phase to the organic phase. mdpi.comresearchgate.net After extraction, the phases are separated by centrifugation, and the analyte-enriched extraction solvent is collected for analysis. mdpi.com Key parameters such as the choice and volume of solvents, sample pH, and salt concentration must be optimized to maximize extraction efficiency. nih.govtandfonline.com

Table 3: Overview of a Typical DLLME Procedure for Aromatic Amines

Step Description Influencing Factors Source(s)
1. Solvent Selection Choose an extraction solvent (higher density than water) and a disperser solvent. Solvent type, miscibility, extraction capability. nih.govtandfonline.com
2. pH Adjustment Adjust the pH of the aqueous sample to ensure the amine is in its neutral, non-ionized form. Sample pH, pKa of the analyte. nih.gov
3. Injection Rapidly inject the mixture of extraction and disperser solvents into the sample. Injection speed, solvent volumes. mdpi.com
4. Emulsification A cloudy solution forms, allowing for rapid analyte partitioning. Extraction time. nih.govmdpi.com
5. Centrifugation Separate the fine droplets of extraction solvent from the aqueous phase. Centrifuge speed and time. mdpi.com

| 6. Collection | Collect the sedimented organic phase for analysis. | - | researchgate.net |

Chemical Derivatization for Enhanced Detection

Chemical derivatization is a fundamental strategy in the analysis of this compound, serving to improve both chromatographic behavior and detector response. nih.govnih.gov The choice of reagent depends on the analytical technique and the desired outcome.

For HPLC Analysis: The primary goal is to introduce a chromophore or fluorophore. Reagents like dansyl chloride, NBD-Cl, and FMOC-Cl react with the secondary amine group to form stable derivatives with strong UV or fluorescence signals, enabling highly sensitive detection. nih.govthermofisher.commdpi.com

For GC Analysis: Derivatization is used to decrease the polarity and increase the volatility of the amine. nih.gov This reduces column interactions and produces sharp, symmetrical peaks. Common methods include acylation (e.g., with trifluoroacetic anhydride (B1165640) or pentafluorobenzoyl chloride) and silylation (e.g., with BSTFA). oup.comresearchgate.netsigmaaldrich.com These modifications also yield derivatives with characteristic mass fragments, aiding in identification by GC-MS.

Table 4: Common Derivatization Reagents for Secondary Amine Analysis

Reagent Abbreviation Analytical Technique Purpose Source(s)
9-Fluorenylmethyl chloroformate FMOC-Cl HPLC, CE Adds a fluorescent group thermofisher.comresearchgate.net
Dansyl chloride DNS-Cl HPLC Adds a fluorescent group nih.govthermofisher.com
4-Chloro-7-nitrobenzofurazan NBD-Cl HPLC Adds a fluorescent group mdpi.com
Pentafluorobenzoyl chloride - GC Improves volatility and peak shape; ECD sensitive oup.com
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA GC Improves volatility and thermal stability sigmaaldrich.comyoutube.com

| Trifluoroacetic anhydride | TFAA | GC | Improves volatility and peak shape | researchgate.net |

Thermal Analysis Techniques (Thermogravimetric Analysis/Differential Scanning Calorimetry)

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for the compound this compound could be located.

Thermal analysis techniques are crucial for determining the thermal stability, decomposition profile, and phase transitions of a chemical compound.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine transition temperatures such as melting points, glass transitions, and to study exothermic or endothermic decomposition processes.

Without experimental data, a detailed discussion of the thermal behavior of this compound, including specific transition temperatures, weight loss stages, or heat flow characteristics, cannot be provided. The creation of data tables, as requested, is therefore not possible.

Further empirical research is required to establish the TGA and DSC profiles for this compound. Such studies would be necessary to fully characterize its thermal properties.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Molecular Synthesis

Substituted benzylamines, such as Ethyl[(3-methylphenyl)methyl]amine, are crucial intermediates in organic synthesis. They serve as precursors for a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. acs.orgnih.gov The synthesis of benzylamines can be achieved through various methods, including the reductive amination of aldehydes and ketones. nih.govgoogle.com For instance, the reaction of a benzaldehyde (B42025) derivative with a primary amine, like ethylamine, in the presence of a reducing agent can yield the corresponding N-substituted benzylamine (B48309). google.com This approach allows for the introduction of diverse substituents on both the aromatic ring and the nitrogen atom, providing a versatile platform for molecular design.

The benzyl (B1604629) group in these amines can also function as a protecting group for the amine functionality. After subsequent reactions at other parts of the molecule, the benzyl group can be readily removed via hydrogenolysis, revealing the primary or secondary amine. wikipedia.org This strategy is instrumental in multi-step syntheses where the reactivity of the amine needs to be temporarily masked.

Furthermore, benzylamines are precursors to benzylureas, a class of compounds with notable biological activity, including potential applications in pain and inflammation treatment. nih.gov The synthesis of these ureas often starts from the corresponding benzylamine. nih.gov

Development of New Catalytic Systems Utilizing Amine Ligands

Chiral amines and their derivatives are pivotal in the field of asymmetric catalysis, where they can act as chiral ligands for transition metal catalysts. acs.orgresearchgate.netnih.gov These ligands play a crucial role in controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The design and synthesis of new chiral ligands are central to advancing asymmetric catalysis. acs.orgnih.gov

While direct research on this compound as a ligand is not extensively documented in the provided results, the broader class of chiral secondary amines is widely employed. sigmaaldrich.com These amines can be used to create more complex chiral ligands, such as phosphoramidites, which have proven effective in highly enantioselective copper-catalyzed and iridium-catalyzed reactions. sigmaaldrich.com The steric and electronic properties of the amine ligand, influenced by substituents like the ethyl and 3-methylphenyl groups, can be fine-tuned to optimize the performance of the catalyst. acs.orgnih.gov

Benzylamine itself has been shown to act as a nucleophilic catalyst in certain reactions, such as the synthesis of 2-substituted quinolines. organic-chemistry.org This highlights the potential for amine derivatives to participate directly in catalytic cycles.

Precursor for Advanced Polymeric and Material Architectures

Benzylamine derivatives are valuable monomers for the synthesis of various polymers. acs.org They are key components in the production of polyamides, polyureas, and epoxies, which have applications in diverse industries such as automotive, aerospace, and healthcare. acs.org The structure of the benzylamine monomer, including the presence and position of substituents on the aromatic ring, can significantly influence the properties of the resulting polymer.

For example, benzylamine derivatives can be used to create polymers with specific functionalities. The incorporation of a substituted benzylamine into a polymer backbone can introduce properties such as altered thermal stability, solubility, or mechanical strength. While specific research on polymers derived directly from this compound is not detailed, the general utility of benzylamines as polymer precursors is well-established. acs.orggoogle.com

Research on Chemo- and Stereoselective Synthesis

The synthesis of chiral amines with high enantiomeric purity is a major focus of modern organic chemistry due to their importance in pharmaceuticals and as chiral auxiliaries. acs.orgnih.gov The development of chemo- and stereoselective methods for the synthesis of amines like this compound is therefore of considerable interest.

One of the most direct and efficient methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. acs.orgnih.gov This involves the reduction of a C=N double bond using a chiral catalyst, typically a transition metal complex with a chiral ligand. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Another approach involves the stereoselective reduction of ketimines bearing a removable chiral auxiliary. thieme-connect.com This method utilizes an inexpensive and readily available chiral group to direct the stereochemical outcome of the reduction, which can then be cleaved to afford the desired chiral amine. thieme-connect.com

Biocatalytic methods, using enzymes such as transaminases and amine dehydrogenases, are also emerging as powerful tools for the synthesis of chiral amines. nih.gov These enzymatic routes often offer high stereoselectivity and operate under mild conditions. nih.gov

Q & A

Q. What are the optimal synthetic routes for Ethyl[(3-methylphenyl)methyl]amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reductive amination or alkylation of 3-methylbenzylamine with ethyl halides. Key factors include:
  • Catalysts : Transition-metal catalysts (e.g., palladium) improve regioselectivity in alkylation steps .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
  • Temperature : Reactions are optimized at 60–80°C to balance kinetic control and side-product suppression .
    Yield optimization requires iterative adjustment of these parameters via Design of Experiments (DoE) frameworks .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : The ethyl group appears as a triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~2.5 ppm, CH₂), while the 3-methylphenyl group shows aromatic protons at δ 6.8–7.2 ppm and a singlet for the benzylic CH₂ (δ ~3.7 ppm) .
  • ¹³C NMR : Signals at δ 15–20 ppm (ethyl CH₃), δ 40–50 ppm (N-linked CH₂), and δ 125–140 ppm (aromatic carbons) .
  • IR : Stretching frequencies at ~3300 cm⁻¹ (N-H), ~1600 cm⁻¹ (C=C aromatic), and ~1100 cm⁻¹ (C-N) confirm functional groups .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks due to potential amine volatility .
  • Waste Disposal : Neutralize with dilute acid before transferring to hazardous waste containers .

Advanced Research Questions

Q. How does the 3-methylphenyl group influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : The 3-methylphenyl moiety enhances lipophilicity, improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like serotonin receptors or cytochrome P450 enzymes. Experimental validation involves:
  • Surface Plasmon Resonance (SPR) : To quantify binding kinetics .
  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates .
    Structural analogs with this group have shown activity in apoptosis induction, suggesting potential anticancer applications .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Software like Gaussian or ORCA is used .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., acetonitrile) to model transition states .
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for predictive optimization .

Q. How can researchers resolve discrepancies in reported reaction yields under varying catalytic conditions?

  • Methodological Answer :
  • Systematic Screening : Use high-throughput robotic platforms to test catalyst combinations (e.g., Pd/C vs. Raney Ni) .
  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR or HPLC to identify side-product formation pathways .
  • Statistical Analysis : Apply multivariate regression to isolate critical variables (e.g., solvent polarity, catalyst loading) .

Q. What crystallographic strategies (e.g., SHELX) are effective for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) for accurate intensity measurements .
  • Refinement in SHELXL : Apply TWIN and BASF commands to address twinning or disorder in the 3-methylphenyl group .
  • Validation Tools : Check geometry with PLATON and R1/wR2 convergence (<5% discrepancy) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability under acidic conditions be addressed?

  • Methodological Answer :
  • Controlled Stability Studies : Perform pH-dependent degradation assays (pH 1–14) with HPLC monitoring .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) to track amine protonation/deprotonation pathways .
  • Cross-Validation : Compare results with structurally similar ethyleneamines, which exhibit instability in strong acids due to N-protonation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.